molecular formula C4H8Br2O2 B167989 Dibromo-meso-erythritol CAS No. 1947-59-7

Dibromo-meso-erythritol

Cat. No. B167989
CAS RN: 1947-59-7
M. Wt: 247.91 g/mol
InChI Key: XOWDQAHYPSENAC-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromo-meso-erythritol (DBME) is a halogenated sugar alcohol that has been widely used in scientific research due to its unique properties. It is a four-carbon sugar alcohol with two bromine atoms attached to the meso position, making it a chiral molecule. DBME has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of Dibromo-meso-erythritol is not fully understood, but it is believed to interact with enzymes and proteins through hydrogen bonding and halogen bonding. Dibromo-meso-erythritol has been shown to inhibit the activity of various enzymes, including aldose reductase and lactate dehydrogenase. It has also been shown to bind to proteins such as bovine serum albumin and human serum albumin.

Biochemical And Physiological Effects

Dibromo-meso-erythritol has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dibromo-meso-erythritol in lab experiments is its chiral nature, which allows for the investigation of stereochemistry in enzymatic reactions. It is also a stable and easily synthesized compound. However, one limitation of using Dibromo-meso-erythritol is its toxicity, which can limit the concentration used in experiments.

Future Directions

There are several future directions for the use of Dibromo-meso-erythritol in scientific research. One potential area of investigation is the development of Dibromo-meso-erythritol-based drugs for the treatment of various diseases. Another area of interest is the use of Dibromo-meso-erythritol in the study of protein-ligand interactions, particularly in the development of new drugs. Additionally, the use of Dibromo-meso-erythritol in asymmetric synthesis and chiral chromatography is an area of ongoing research.

Synthesis Methods

Dibromo-meso-erythritol can be synthesized using several methods, including the reaction of meso-erythritol with bromine in the presence of a strong acid catalyst. Another method involves the reaction of meso-erythritol with hydrogen bromide and acetic anhydride. Both methods result in the formation of Dibromo-meso-erythritol with high yields and purity.

Scientific Research Applications

Dibromo-meso-erythritol has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug design. It has also been used as a chiral auxiliary in asymmetric synthesis, as well as a reference compound for chiral chromatography. Dibromo-meso-erythritol is particularly useful in the study of enzymes that require a chiral substrate, as its unique structure allows for the investigation of stereochemistry in enzymatic reactions.

properties

CAS RN

1947-59-7

Product Name

Dibromo-meso-erythritol

Molecular Formula

C4H8Br2O2

Molecular Weight

247.91 g/mol

IUPAC Name

(2S,3R)-1,4-dibromobutane-2,3-diol

InChI

InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4+

InChI Key

XOWDQAHYPSENAC-ZXZARUISSA-N

Isomeric SMILES

C([C@H]([C@H](CBr)O)O)Br

SMILES

C(C(C(CBr)O)O)Br

Canonical SMILES

C(C(C(CBr)O)O)Br

Other CAS RN

1947-59-7

synonyms

(2R,3S)-1,4-Dibromo-2,3-butanediol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.